molecular formula C11H14O4S B14233875 4-Formyl-2,3-dimethylphenyl ethanesulfonate CAS No. 820237-43-2

4-Formyl-2,3-dimethylphenyl ethanesulfonate

Cat. No.: B14233875
CAS No.: 820237-43-2
M. Wt: 242.29 g/mol
InChI Key: CXTCEMWHIYSCCA-UHFFFAOYSA-N
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Description

4-Formyl-2,3-dimethylphenyl ethanesulfonate is an organic compound with the molecular formula C11H14O4S It is a derivative of ethanesulfonic acid and is characterized by the presence of a formyl group and two methyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2,3-dimethylphenyl ethanesulfonate typically involves the reaction of 4-formyl-2,3-dimethylphenol with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Formyl-2,3-dimethylphenol+Ethanesulfonyl chloride4-Formyl-2,3-dimethylphenyl ethanesulfonate+HCl\text{4-Formyl-2,3-dimethylphenol} + \text{Ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Formyl-2,3-dimethylphenol+Ethanesulfonyl chloride→4-Formyl-2,3-dimethylphenyl ethanesulfonate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2,3-dimethylphenyl ethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethanesulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Carboxy-2,3-dimethylphenyl ethanesulfonate.

    Reduction: 4-Hydroxymethyl-2,3-dimethylphenyl ethanesulfonate.

    Substitution: Various substituted ethanesulfonates depending on the nucleophile used.

Scientific Research Applications

4-Formyl-2,3-dimethylphenyl ethanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Formyl-2,3-dimethylphenyl ethanesulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ethanesulfonate group may also interact with other molecular pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    4-Formylphenyl ethanesulfonate: Lacks the two methyl groups on the phenyl ring.

    2,3-Dimethylphenyl ethanesulfonate: Lacks the formyl group.

    4-Formyl-2,3-dimethylphenyl methanesulfonate: Has a methanesulfonate group instead of an ethanesulfonate group.

Uniqueness

4-Formyl-2,3-dimethylphenyl ethanesulfonate is unique due to the combination of its formyl group, two methyl groups, and ethanesulfonate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

820237-43-2

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

(4-formyl-2,3-dimethylphenyl) ethanesulfonate

InChI

InChI=1S/C11H14O4S/c1-4-16(13,14)15-11-6-5-10(7-12)8(2)9(11)3/h5-7H,4H2,1-3H3

InChI Key

CXTCEMWHIYSCCA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)OC1=C(C(=C(C=C1)C=O)C)C

Origin of Product

United States

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